1-Dodecyl-2-propylhydrazine
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Overview
Description
Preparation Methods
Laurylamino propylamine can be synthesized through the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The reaction typically involves the following steps:
Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile to form N-dodecyl-3-aminopropionitrile.
Hydrogenation: The N-dodecyl-3-aminopropionitrile is then hydrogenated to produce Laurylamino propylamine
Industrial production methods often involve the use of high-pressure hydrogenation reactors and catalysts such as Raney nickel to facilitate the hydrogenation process .
Chemical Reactions Analysis
Laurylamino propylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with halides to form quaternary ammonium compounds
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions include amine oxides, primary amines, and quaternary ammonium compounds .
Scientific Research Applications
Laurylamino propylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Laurylamino propylamine involves its interaction with lipid membranes and proteins. It can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful as a surfactant and emulsifying agent . Additionally, it can interact with proteins, altering their structure and function, which is beneficial in various biochemical applications .
Comparison with Similar Compounds
Laurylamino propylamine can be compared with other similar compounds such as:
N-dodecyl-1,3-propanediamine: Similar in structure but may have different functional properties.
N-dodecyltrimethylenediamine: Another aliphatic amine with similar applications but different reactivity.
N-lauryl-1,3-propanediamine: Similar surfactant properties but may differ in industrial applications
Laurylamino propylamine is unique due to its specific chain length and the presence of two amine groups, which provide it with distinct surfactant and emulsifying properties .
Properties
Molecular Formula |
C15H34N2 |
---|---|
Molecular Weight |
242.44 g/mol |
IUPAC Name |
1-dodecyl-2-propylhydrazine |
InChI |
InChI=1S/C15H34N2/c1-3-5-6-7-8-9-10-11-12-13-15-17-16-14-4-2/h16-17H,3-15H2,1-2H3 |
InChI Key |
MGSYDHMIPNKNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNNCCC |
Origin of Product |
United States |
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